oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-hexoxyphenyl)carbamate
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Overview
Description
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-hexoxyphenyl)carbamate is a complex organic compound with the molecular formula C26H42N2O8 and a molecular weight of 510.62 g/mol . This compound is characterized by the presence of multiple functional groups, including an oxalic acid moiety, a pyrrolidine ring, and a carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-hexoxyphenyl)carbamate typically involves multiple steps. One common method includes the reaction of oxalic acid with (1-propoxy-3-pyrrolidin-1-ylpropan-2-yl)amine and N-(3-hexoxyphenyl)isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 25°C. The product is then purified using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-hexoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-hexoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-hexoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-heptoxyphenyl)carbamate
- Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate
- Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-pentoxyphenyl)carbamate
Uniqueness
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-hexoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
CAS No. |
143503-33-7 |
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Molecular Formula |
C25H40N2O8 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-6-9-16-28-21-12-10-11-20(17-21)24-23(26)29-22(19-27-15-4-2)18-25-13-7-8-14-25;3-1(4)2(5)6/h10-12,17,22H,3-9,13-16,18-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) |
InChI Key |
FKQRBCBACFNTBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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